molecular formula C17H11F3N2O2S B2865189 2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide CAS No. 303998-14-3

2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide

Cat. No.: B2865189
CAS No.: 303998-14-3
M. Wt: 364.34
InChI Key: AEHKXOXHDLMKQM-UHFFFAOYSA-N
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Description

2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a compound of interest in medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of 2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids and plays a crucial role in biological processes such as inflammation and blood pressure regulation .

Mode of Action

The compound interacts with its target, sEH, by inhibiting its activity . This inhibition is achieved through the formation of additional hydrogen bonds in the active site of the enzyme . The introduction of an electron-withdrawing trifluoromethoxy unit in the side chain decreases the HOMO and LUMO energy levels of the compound .

Biochemical Pathways

The inhibition of sEH affects the metabolic pathway of fatty acids, particularly the conversion of epoxides to their corresponding diols . This inhibition can lead to an accumulation of epoxyeicosatrienoic acids (EETs), which are signaling molecules that have anti-inflammatory and vasodilatory effects .

Pharmacokinetics

Similar compounds with a 4-(trifluoromethoxy)phenyl fragment have shown dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing .

Result of Action

The inhibition of sEH by this compound can lead to a decrease in inflammation and blood pressure due to the accumulation of EETs . This makes the compound a potential therapeutic agent for conditions such as hypertension, inflammation, and other related diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the pH and temperature of the environment . Additionally, the compound’s bioavailability and efficacy can be influenced by factors such as the presence of other drugs or substances in the body, the individual’s metabolic rate, and genetic factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate thioamides with α-haloketones under basic conditions . The reaction conditions often include the use of solvents like ethanol or acetonitrile and bases such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. The purification process often involves crystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide is unique due to the presence of the trifluoromethoxy group, which imparts enhanced lipophilicity and metabolic stability. This makes it a promising candidate for drug development compared to other thiazole derivatives .

Properties

IUPAC Name

2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O2S/c18-17(19,20)24-13-8-6-12(7-9-13)21-15(23)14-10-25-16(22-14)11-4-2-1-3-5-11/h1-10H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHKXOXHDLMKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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